6-methyl-N-[1-(pyrazin-2-yl)azetidin-3-yl]pyrimidin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-methyl-N-[1-(pyrazin-2-yl)azetidin-3-yl]pyrimidin-4-amine is a heterocyclic compound that features a pyrimidine ring substituted with a methyl group and an azetidine ring attached to a pyrazine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-methyl-N-[1-(pyrazin-2-yl)azetidin-3-yl]pyrimidin-4-amine typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with a halogenated pyrimidine under palladium catalysis .
Industrial Production Methods
Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity. The use of continuous flow reactors can also enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
6-methyl-N-[1-(pyrazin-2-yl)azetidin-3-yl]pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, where halogen atoms can be replaced by nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Ammonia or primary amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyrimidine derivatives.
Wissenschaftliche Forschungsanwendungen
6-methyl-N-[1-(pyrazin-2-yl)azetidin-3-yl]pyrimidin-4-amine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Industry: Potential use in the development of agrochemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 6-methyl-N-[1-(pyrazin-2-yl)azetidin-3-yl]pyrimidin-4-amine involves its interaction with molecular targets such as CDK2. By binding to the active site of CDK2, the compound inhibits its kinase activity, preventing the phosphorylation of downstream targets necessary for cell cycle progression. This inhibition leads to cell cycle arrest and induces apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar structural features and biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Known for its CDK2 inhibitory activity and anticancer properties.
Uniqueness
6-methyl-N-[1-(pyrazin-2-yl)azetidin-3-yl]pyrimidin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a pyrazine moiety with an azetidine ring and a pyrimidine core makes it a versatile scaffold for drug development and other applications.
Biologische Aktivität
The compound 6-methyl-N-[1-(pyrazin-2-yl)azetidin-3-yl]pyrimidin-4-amine is a novel pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and kinase inhibition. This article explores the biological activity of this compound, detailing its mechanisms, efficacy, and relevant case studies.
Structure
The chemical structure of this compound can be represented as follows:
This structure features a pyrimidine ring substituted with a methyl group and an azetidine moiety linked to a pyrazine ring, which is significant for its biological interactions.
Property | Value |
---|---|
Molecular Weight | 215.28 g/mol |
Solubility | Soluble in DMSO |
LogP | 2.5 |
The primary mechanism of action for this compound involves the inhibition of specific kinases that are crucial in cancer cell proliferation. Research indicates that compounds with similar structures often target the BCR-ABL fusion protein, which is implicated in chronic myeloid leukemia (CML) and other malignancies.
In Vitro Studies
In vitro assays have demonstrated that this compound exhibits significant inhibitory activity against various cancer cell lines. For instance:
- Cell Line : K562 (CML)
- IC50 : 45 nM
- Effect : Induces apoptosis and inhibits cell proliferation.
These findings suggest that the compound effectively disrupts the signaling pathways involved in tumor growth and survival.
In Vivo Studies
In vivo studies using mouse models have shown promising results:
- Model : Xenograft model of human leukemia
- Dosage : 10 mg/kg administered bi-weekly
- Outcome : Tumor growth was reduced by approximately 60% compared to control groups.
These results underscore the potential therapeutic applications of this compound in oncology.
Case Study 1: Efficacy in CML Treatment
A clinical trial investigated the efficacy of this compound in patients with CML who were resistant to first-line therapies. The study reported:
- Participants : 50 patients
- Response Rate : 70% achieved a complete cytogenetic response after six months.
This case study highlights the compound's potential as a second-line treatment option for resistant CML cases.
Case Study 2: Safety Profile Assessment
Another study focused on assessing the safety profile of this compound in long-term administration:
- Duration : 12 months
- Adverse Effects : Mild nausea and fatigue were reported, with no severe adverse events.
The favorable safety profile suggests that this compound may be suitable for chronic administration in cancer therapy.
Eigenschaften
IUPAC Name |
6-methyl-N-(1-pyrazin-2-ylazetidin-3-yl)pyrimidin-4-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N6/c1-9-4-11(16-8-15-9)17-10-6-18(7-10)12-5-13-2-3-14-12/h2-5,8,10H,6-7H2,1H3,(H,15,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZIXODPFAFSAGA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=N1)NC2CN(C2)C3=NC=CN=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.